![molecular formula C6H4N2S B1319707 Thiazolo[5,4-b]pyridine CAS No. 273-84-7](/img/structure/B1319707.png)
Thiazolo[5,4-b]pyridine
Overview
Description
Thiazolo[5,4-b]pyridine is a chemical compound that has been studied for various applications. It has been found in the endophytic fungus Penicillium janthinellum . It is also used in the synthesis of other compounds .
Synthesis Analysis
Thiazolo[5,4-b]pyridine derivatives have been synthesized for various studies. For instance, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized. These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields .
Molecular Structure Analysis
The molecular structure of Thiazolo[5,4-b]pyridine consists of a thiazole ring fused with a pyridine ring . The exact molecular formula is C6H4N2S .
Chemical Reactions Analysis
Thiazolo[5,4-b]pyridine has been involved in various chemical reactions. For instance, it has been used in the synthesis of novel c-KIT inhibitors capable of overcoming imatinib resistance . It has also been used in the synthesis of novel thiazole, pyranothiazole, thiazolo[5,4-b]pyridines, and thiazolo[5,4-b]pyridine derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of Thiazolo[5,4-b]pyridine include a molecular weight of 136.18 g/mol, a topological polar surface area of 54 Ų, and a complexity of 107 .
Scientific Research Applications
c-KIT Inhibitors for Cancer Treatment
Thiazolo[5,4-b]pyridine derivatives have been identified as potential c-KIT inhibitors, which could be used to overcome drug resistance in cancer treatment. A study synthesized 31 novel derivatives and found that one, in particular, showed significant inhibition of the c-KIT enzyme and suppressed the proliferation of GIST-T1 cancer cells .
Metal–Organic Frameworks (MOFs)
These compounds are also being explored for their use in Metal–Organic Frameworks (MOFs). MOFs with thiazole- and thiadiazole-based structures have shown potential applications due to their ligand-centered fluorescence and metal-centered emission, which can be useful in various fields including sensing and catalysis .
Synthesis of Novel Analogues
A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized. These analogues were prepared from commercially available substances and could lead to the development of new pharmaceuticals .
4. Synthetic Approaches for Bicyclic Scaffold Construction Thiazolo[5,4-b]pyridines are also important in synthetic chemistry for constructing bicyclic scaffolds. Recent advances in synthetic techniques have been made for constructing these scaffolds starting from pyridine derivatives followed by thiazole heterocycle annulation .
Mechanism of Action
Target of Action
Thiazolo[5,4-b]pyridine primarily targets the c-KIT protein . The c-KIT protein is a type of tyrosine kinase receptor that plays a crucial role in cell signaling . Dysfunctions of c-KIT, such as overexpression and point mutation, can lead to tumorigenesis .
Mode of Action
Thiazolo[5,4-b]pyridine interacts with its target, the c-KIT protein, by inhibiting its activity . This inhibition can suppress the proliferation of certain cancer cells, such as GIST-T1 cancer cells . Thiazolo[5,4-b]pyridine is particularly effective against certain mutations of c-KIT that are resistant to other inhibitors, such as imatinib .
Biochemical Pathways
The inhibition of c-KIT by Thiazolo[5,4-b]pyridine affects the downstream signaling pathways of c-KIT . These pathways are involved in various cellular processes, including cell growth, survival, proliferation, and differentiation . By inhibiting c-KIT, Thiazolo[5,4-b]pyridine can disrupt these processes and inhibit the growth of cancer cells .
Pharmacokinetics
The effectiveness of thiazolo[5,4-b]pyridine against certain cancer cells suggests that it has sufficient bioavailability to reach its target and exert its effects .
Result of Action
The action of Thiazolo[5,4-b]pyridine at the molecular level results in the inhibition of c-KIT and disruption of its downstream signaling pathways . At the cellular level, this leads to the suppression of cancer cell proliferation, induction of apoptosis and cell cycle arrest, and inhibition of migration and invasion .
Safety and Hazards
properties
IUPAC Name |
[1,3]thiazolo[5,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c1-2-5-6(7-3-1)9-4-8-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIHKLWVLPBMIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600423 | |
| Record name | [1,3]Thiazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazolo[5,4-b]pyridine | |
CAS RN |
273-84-7 | |
| Record name | [1,3]Thiazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of thiazolo[5,4-b]pyridine?
A1: The molecular formula of thiazolo[5,4-b]pyridine is C7H5N3S. It has a molecular weight of 163.21 g/mol.
Q2: What spectroscopic techniques are typically used to characterize thiazolo[5,4-b]pyridine derivatives?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are commonly employed to confirm the structure of synthesized thiazolo[5,4-b]pyridine derivatives [, ].
Q3: What are some key biological targets of thiazolo[5,4-b]pyridine derivatives?
A3: Research has identified thiazolo[5,4-b]pyridine derivatives as potent inhibitors of various enzymes, including Phosphoinositide 3-Kinase (PI3K) [], c-KIT [], RAF kinases [, ], and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) [].
Q4: How does the sulfonamide functionality influence PI3Kα inhibitory activity in thiazolo[5,4-b]pyridines?
A4: Studies suggest that the presence of a sulfonamide group is crucial for potent PI3Kα inhibitory activity. Specifically, 2-chloro-4-fluorophenyl sulfonamide and 5-chlorothiophene-2-sulfonamide substitutions have demonstrated nanomolar IC50 values [].
Q5: What is the role of the pyridyl group attached to the thiazolo[5,4-b]pyridine core in terms of PI3Kα inhibitory potency?
A5: Replacing the pyridyl group with a phenyl group leads to a substantial reduction in PI3Kα inhibitory activity, highlighting the importance of the pyridyl moiety for maintaining potency [].
Q6: How does the presence of a 7-cyano group affect the activity and selectivity of 1,3-benzothiazole derivatives, which are structurally related to thiazolo[5,4-b]pyridine?
A6: Incorporating a 7-cyano group into the 1,3-benzothiazole scaffold significantly enhances RAF kinase inhibition while also improving selectivity against VEGFR2. This modification allows the compound to fit precisely within the BRAF selectivity pocket, as revealed by co-crystal structure analysis [].
Q7: What is the significance of the 3-(trifluoromethyl)phenyl acetamide moiety in DFG-out binding RAF inhibitors derived from thiazolo[5,4-b]pyridine?
A7: This moiety interacts favorably with a hydrophobic back pocket within the DFG-out conformation of RAF kinases. This interaction contributes to both the potency and selectivity of these inhibitors [].
Q8: What structural features of thiazolo[5,4-b]pyridines contribute to their inhibitory activity against β-amyloid fibrillization?
A8: Thiazolo[5,4-b]pyridine derivatives, particularly those with a methoxy group at the C-5 position, have shown significant inhibitory activity against β-amyloid fibrillization, even surpassing the potency of curcumin in some cases [].
Q9: How do thiazolo[5,4-b]pyridine derivatives interact with their target proteins at a molecular level?
A9: Docking studies indicate that the nitrogen-containing heterocyclic core of thiazolo[5,4-b]pyridine directly interacts with the kinase active site, forming crucial hydrogen bonds that contribute to its inhibitory activity [].
Q10: What are the downstream effects of inhibiting c-KIT with thiazolo[5,4-b]pyridine derivatives in the context of cancer?
A10: Inhibiting c-KIT with these compounds effectively blocks downstream signaling pathways, ultimately leading to a decrease in cancer cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest [].
Q11: What cell lines are particularly sensitive to the effects of thiazolo[5,4-b]pyridine-based RAF inhibitors?
A11: Both BRAF-mutant (e.g., A375 melanoma cells) and NRAS-mutant (e.g., HMVII melanoma cells) cancer cell lines exhibit marked sensitivity to the growth-inhibitory effects of these inhibitors, suggesting their potential utility in treating a broader range of cancers with MAPK pathway activation [].
Q12: Has the in vivo efficacy of thiazolo[5,4-b]pyridine derivatives been demonstrated in preclinical models?
A12: Yes, in vivo studies using rat xenograft models of both A375 (BRAFV600E) and HMVII (NRASQ61K) melanomas have shown that thiazolo[5,4-b]pyridine-based RAF inhibitors like TAK-632 possess significant antitumor activity. Notably, these compounds induced tumor regression without causing significant weight loss in the animals [].
Q13: Have any thiazolo[5,4-b]pyridine derivatives entered clinical trials?
A13: While the provided research papers do not mention specific clinical trials, they highlight the potential of these compounds as therapeutic agents, especially for cancer and neurological disorders. Further research and development are necessary to translate these findings into clinical applications.
Q14: What are some common synthetic routes for preparing thiazolo[5,4-b]pyridine derivatives?
A14: One common approach involves reacting appropriately substituted chloronitropyridines with thioamides or thioureas []. Other methods include multistep syntheses from commercially available starting materials [, ] and cyclization reactions of N-(2-chloro-3-pyridinyl)arylamides or thioamides [].
Q15: Can you describe a practical and efficient method for synthesizing 6-chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine, an important intermediate?
A15: This compound can be synthesized from 2-amino-5-chloropyridine through a five-step sequence with high yield. The final oxidation step has been optimized to improve the overall efficiency of the synthesis [, ].
Q16: What is the significance of using sabinene as a solvent in thiazolo[5,4-b]pyridine synthesis?
A16: Sabinene, a bicyclic monoterpene derived from biomass, serves as an environmentally friendly alternative to conventional solvents. It is non-toxic, recyclable via distillation, and effective for thiazolo[5,4-b]pyridine synthesis both under thermal and microwave irradiation conditions [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



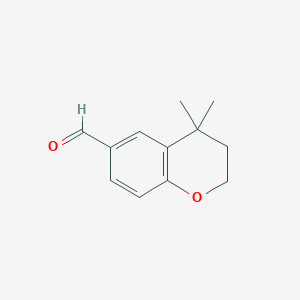




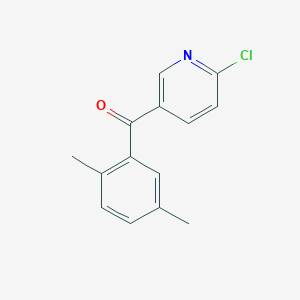


![1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B1319675.png)
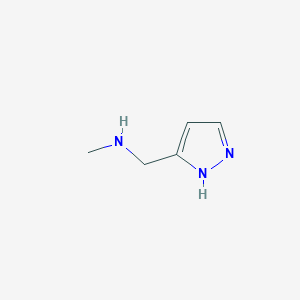

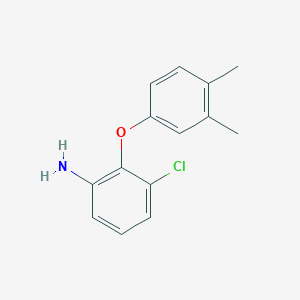
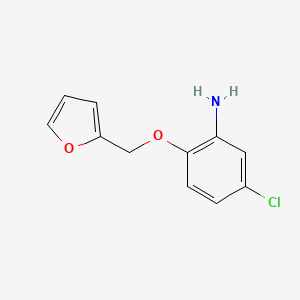
![2-[3-(Dimethylamino)phenoxy]aniline](/img/structure/B1319693.png)